

Spectroscopic Profile of Methyl 2-chloroquinazoline-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-chloroquinazoline-6-carboxylate**
Cat. No.: **B1398757**

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **Methyl 2-chloroquinazoline-6-carboxylate**, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document leverages extensive expertise in spectroscopic interpretation and data from closely related analogs to present a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's structural features for identification, characterization, and further application.

Molecular Structure and Physicochemical Properties

Methyl 2-chloroquinazoline-6-carboxylate (CAS: 1036755-96-0) possesses a rigid quinazoline core, functionalized with a chlorine atom at the 2-position and a methyl carboxylate group at the 6-position. These features are pivotal in defining its chemical reactivity and spectroscopic behavior.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight	222.63 g/mol	--INVALID-LINK--[1]
IUPAC Name	methyl 2-chloroquinazoline-6-carboxylate	--INVALID-LINK--[1]

```
digraph "Methyl_2_chloroquinazoline_6_carboxylate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];
```

```
// Atom nodes
N1 [label="N", pos="0.5,1.2!"];
C2 [label="C", pos="1.5,1.2!"];
N3 [label="N", pos="2.0,0.0!"];
C4 [label="C", pos="1.0,-0.8!"];
C4a [label="C", pos="-0.2,0.0!"];
C5 [label="C", pos="-1.5,-0.8!"];
C6 [label="C", pos="-2.5,0.0!"];
C7 [label="C", pos="-2.0,1.2!"];
C8 [label="C", pos="-0.8,1.2!"];
C8a [label="C", pos="-0.2,0.0!"]; // Same as C4a
```

```
// Substituent atoms
Cl [label="Cl", pos="2.5,2.2!"];
C_ester [label="C", pos="-3.8,0.0!"];
O_double [label="O", pos="-4.5,-0.8!"];
```

```
0_single [label="0", pos="-4.5,0.8!"];
CH3_ester [label="CH3", pos="-5.8,0.8!"];
H5[label="H", pos="-1.8,-1.6!"];
H7 [label="H", pos="-2.8,1.8!"];
H8 [label="H", pos="-0.5,2.0!"];

// Bonds
N1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- C4a;
C4a -- N1;
C4a -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- N1;
C4 -- H5[style=invis];
C7 -- H7 [style=invis];
C8 -- H8 [style=invis];
C2 -- Cl;
C6 -- C_ester;
C_ester -- O_double;
C_ester -- O_single;
O_single -- CH3_ester;

// Aromatic representation
node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=0.1, height=0.1, label=""];
p1 [pos="-0.8,0.4!"];
p2 [pos="-1.8,0.4!"];
p3 [pos="-1.3,-0.4!"];
}
```

Caption: Molecular Structure of **Methyl 2-chloroquinazoline-6-carboxylate**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra for **Methyl 2-chloroquinazoline-6-carboxylate**. These predictions are based on established chemical shift theory and comparison with structurally similar quinazoline derivatives.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit signals in the aromatic and aliphatic regions, corresponding to the quinazoline ring protons and the methyl ester protons, respectively.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.8 - 9.0	d	1H	H-5	The deshielding effect of the nearby nitrogen atom (N-4) and the carbonyl group of the ester is expected to shift this proton significantly downfield.
~8.2 - 8.4	dd	1H	H-7	This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and H-8.
~7.8 - 8.0	d	1H	H-8	This proton is adjacent to a nitrogen atom and is part of the heterocyclic ring, resulting in a downfield chemical shift.
~4.0	s	3H	-OCH ₃	The methyl protons of the ester group are expected to appear as a singlet in the typical range for such functional groups.

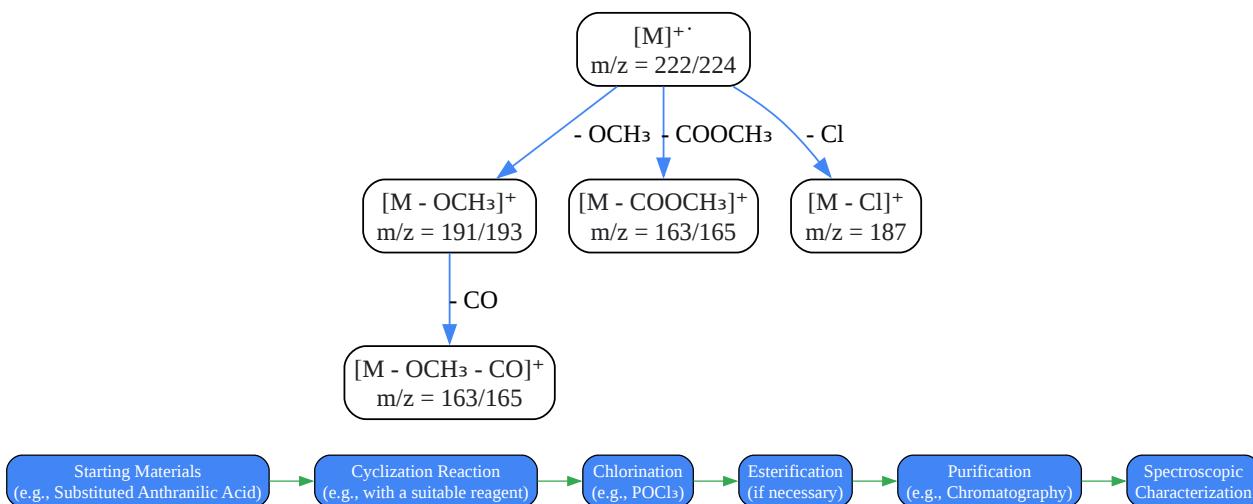
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~165 - 168	C=O (ester)	The carbonyl carbon of the ester group is expected in this characteristic downfield region. ^[3]
~158 - 162	C-2	The carbon atom bonded to the electronegative chlorine and two nitrogen atoms will be significantly deshielded.
~152 - 155	C-4	This carbon is part of a C=N bond within the heterocyclic ring, placing it in the downfield region.
~148 - 150	C-8a	A quaternary carbon at the fusion of the two rings.
~135 - 138	C-7	Aromatic CH carbon.
~128 - 132	C-5	Aromatic CH carbon.
~125 - 128	C-6	The carbon attached to the carboxylate group.
~122 - 125	C-4a	Quaternary carbon at the ring junction.
~118 - 122	C-8	Aromatic CH carbon.
~52 - 55	-OCH ₃	The methyl carbon of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. For **Methyl 2-chloroquinazoline-6-carboxylate**, electron ionization (EI) would likely be employed.


Molecular Ion and Isotopic Pattern

The molecular ion peak (M^+) is expected at an m/z of 222. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), a characteristic $M+2$ peak will be observed at m/z 224 with an intensity of about one-third of the molecular ion peak.[4]

Ion	m/z (for ^{35}Cl)	m/z (for ^{37}Cl)	Predicted Relative Abundance
$[\text{M}]^+$	222	224	~3:1

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the ester group functionalities and the chlorine atom.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. Methyl 2-chloroquinazoline-6-carboxylate | C10H7ClN2O2 | CID 57415838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-chloroquinazoline-6-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1398757#spectroscopic-data-for-methyl-2-chloroquinazoline-6-carboxylate-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com